molecular formula C18H24N2O2 B2595861 N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1252075-38-9

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2595861
CAS RN: 1252075-38-9
M. Wt: 300.402
InChI Key: YVYRTOXGSAVCBW-UHFFFAOYSA-N
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Description

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function and memory. By increasing acetylcholine levels, N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can improve cognitive function and memory. N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide also possesses anti-inflammatory and antioxidant properties, which can protect neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect neurons from damage caused by oxidative stress and inflammation. In vivo studies have shown that N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase, its anti-inflammatory and antioxidant properties, and its potential therapeutic applications in neurological disorders. However, N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, including further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the use of N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in combination with other drugs or therapies could lead to improved outcomes in the treatment of neurological disorders. Further research is needed to fully understand the potential of N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in the field of neuroscience.
Conclusion
In conclusion, N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to possess neuroprotective properties by inhibiting the activity of acetylcholinesterase, and its anti-inflammatory and antioxidant properties can protect neurons from damage caused by oxidative stress and inflammation. While N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans and explore its potential therapeutic applications in other neurological disorders.

Synthesis Methods

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can be synthesized through various methods, including the reaction of 2-(methoxymethyl)benzylamine and 2-piperidone with propargyl bromide, followed by the addition of 2,2,2-trifluoroacetic acid. Another method involves the reaction of 2-(methoxymethyl)benzylamine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and propargyl bromide, followed by the addition of 2,2,2-trifluoroacetic acid. These methods result in the formation of N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, which can be further purified through various techniques such as column chromatography.

Scientific Research Applications

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to possess neuroprotective properties by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect neurons from damage caused by oxidative stress and inflammation.

properties

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-11-20-12-7-6-10-17(20)18(21)19-13-15-8-4-5-9-16(15)14-22-2/h1,4-5,8-9,17H,6-7,10-14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYRTOXGSAVCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)C2CCCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(methoxymethyl)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

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